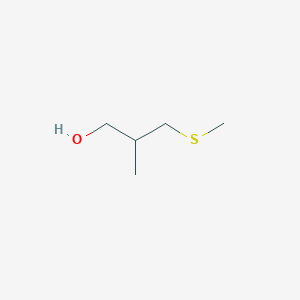
2-甲基-3-(甲硫基)丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-3-(methylsulfanyl)propan-1-ol” is an organic compound. It is a derivative of propan-1-ol where a methyl group is attached to the second carbon atom and a methylsulfanyl group is attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(methylsulfanyl)propan-1-ol” consists of a three-carbon backbone with a hydroxyl group (-OH) attached to the first carbon, a methyl group (-CH3) attached to the second carbon, and a methylsulfanyl group (-SCH3) attached to the third carbon .
科学研究应用
- Application : It is primarily used as a flavoring agent in sauces and seasonings. However, according to Japan’s “Food Additive Specifications,” it is restricted to flavor enhancement purposes and should not be used for other purposes .
- Application : It serves as an odorant to enhance safety by adding a detectable scent to otherwise odorless liquefied gases. The addition is typically measured in parts per million (ppm) .
Flavor and Fragrance Industry
Odorant for Liquefied Gas
作用机制
Target of Action
2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-Methylthiopropanol , is primarily used as a flavoring agent in food products. Its primary targets are the olfactory receptors, which are responsible for the sense of smell .
Mode of Action
This compound interacts with its targets by binding to the olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that leads to the perception of a specific smell, which can be described as having a strong onion or meaty odor .
Biochemical Pathways
The affected pathway is the olfactory signal transduction pathway. When 2-Methyl-3-(methylsulfanyl)propan-1-ol binds to the olfactory receptors, it activates a G-protein coupled receptor pathway. This leads to the production of cAMP, which opens ion channels and generates an electrical signal that is transmitted to the brain. The brain interprets this signal as a specific smell .
Pharmacokinetics
It is expected to be metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action result in the perception of a specific smell. This can enhance the flavor of food products, contributing to the overall sensory experience of eating .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, high temperatures may increase the volatility of the compound, enhancing its aroma. Extreme conditions could also lead to degradation of the compound, reducing its efficacy .
属性
IUPAC Name |
2-methyl-3-methylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHEVOGMWMRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(methylsulfanyl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

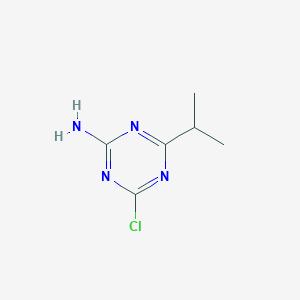
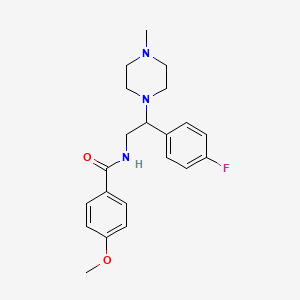
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)

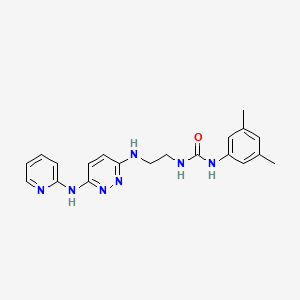

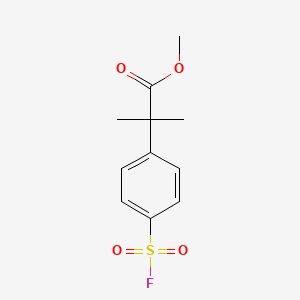
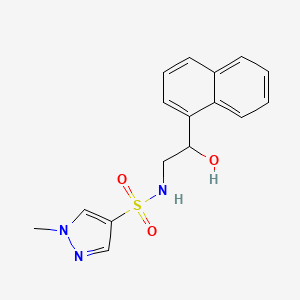
![N-cyclohexyl-2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanylacetamide](/img/structure/B2473361.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3-chloro-4-fluorobenzenesulfonamido)propanoate](/img/structure/B2473363.png)
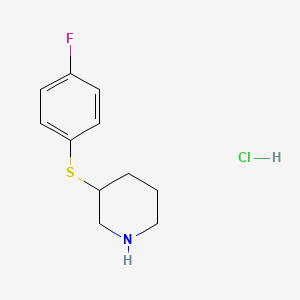
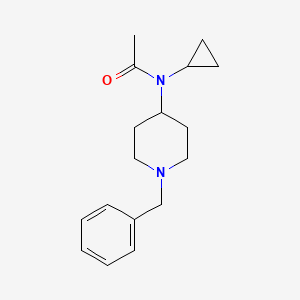
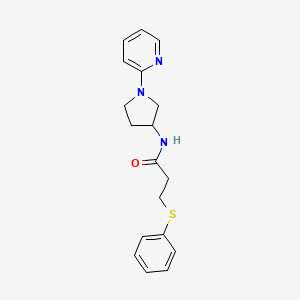
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2473368.png)